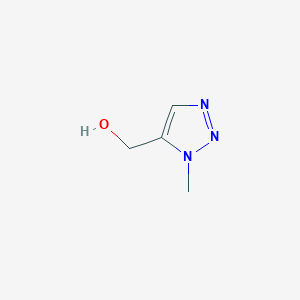
2,6-Dibromo-3-pyridinecarboxylic acid
Übersicht
Beschreibung
2,6-Dibromo-3-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid . It has the molecular formula C6H3Br2NO2 and a molecular weight of 280.90 g/mol . It is an analog of 2,6-Dichloroisonicotinic acid which binds and inhibits tobacco catalase activity .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-3-pyridinecarboxylic acid consists of a pyridine ring with carboxylic acid and bromine substituents . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
2,6-Dibromo-3-pyridinecarboxylic acid is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
- Summary: This compound could potentially be used in the synthesis of various pharmaceutical drugs . However, specific applications in this field are not readily available in the literature.
- Summary: The compound could potentially be used in biochemistry, for example, in the study of biochemical pathways .
- Summary: This compound could potentially be used in environmental science, for example, in the study of its environmental fate and transport .
- Summary: While there’s no specific information available on its use in food science, it’s possible that it could be used in the study of food chemistry .
- Summary: There’s no specific information available on its use in agriculture. However, it’s possible that it could be used in the study of plant chemistry .
Pharmaceuticals
Biochemistry
Environmental Science
Food Science
Agriculture
Industrial Chemistry
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,6-dibromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOASPXJXGMCEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482813 | |
| Record name | 2,6-Dibromo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-pyridinecarboxylic acid | |
CAS RN |
55304-85-3 | |
| Record name | 2,6-Dibromo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)





![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)





![Furo[3,2-c]pyridine](/img/structure/B1313802.png)